

## Application Notes and Protocols for Measuring Avadomide (CC-122) In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Avadomide (CC-122) is a novel, orally active small molecule that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, Avadomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain hematologic cancer cells.[4][5] This targeted protein degradation results in potent anti-proliferative, anti-angiogenic, and immunomodulatory activities, making Avadomide a promising therapeutic agent for malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma.[1][6][7]

These application notes provide a comprehensive overview of the essential in vitro assays required to characterize the biochemical and cellular activity of **Avadomide**. Detailed protocols for key methodologies are included to guide researchers in accurately assessing its mechanism of action and therapeutic potential.

# Mechanism of Action: Avadomide-Induced Protein Degradation



## Methodological & Application

Check Availability & Pricing

**Avadomide** exerts its effects by hijacking the cellular ubiquitin-proteasome system. It acts as a "molecular glue," bringing together the CRBN E3 ligase complex and neosubstrates like Ikaros and Aiolos.[1][4] This induced proximity facilitates the transfer of ubiquitin chains to the target protein, marking it for degradation by the proteasome. The degradation of these transcription factors leads to downstream anti-tumor effects, including apoptosis of malignant B-cells and costimulation of T-cells via increased Interleukin-2 (IL-2) production.[1][3]





Click to download full resolution via product page

Caption: Avadomide Signaling Pathway.



## **Key In Vitro Assays & Data Summary**

A multi-faceted approach is necessary to fully characterize **Avadomide**'s in vitro activity, spanning from direct target engagement to cellular consequences.

## **Biochemical Assays: Target Engagement with Cereblon**

These assays confirm the direct binding of **Avadomide** to its primary target, CRBN.

- Principle: Competitive binding assays measure the ability of Avadomide to displace a known, often fluorescently-labeled, CRBN ligand. Techniques like Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) are commonly used.[8][9][10]
- Endpoint: Determination of binding affinity constants such as Kd, Ki, or IC50.

## **Cellular Assays: Protein Degradation & Ubiquitination**

These assays verify **Avadomide**'s primary mechanism of action: the degradation of neosubstrates.

- Protein Degradation: Measures the reduction in Ikaros (IKZF1) and Aiolos (IKZF3) levels in cells upon **Avadomide** treatment. Western blotting is the gold standard, while flow cytometry is useful for high-throughput analysis in specific cell populations (e.g., B and T cells).[1][3] Unbiased proteomics can identify novel neosubstrates.[11]
- Ubiquitination Assays: Confirm that degradation is mediated by the ubiquitin-proteasome system. This can be shown through co-immunoprecipitation of the target protein followed by immunoblotting for K48-linked polyubiquitin chains, or through in vitro ubiquitination reactions with recombinant enzymes.[11][12]

## Cellular Assays: Anti-Proliferative and Immunomodulatory Effects

These assays measure the functional consequences of neosubstrate degradation.

 Cell Viability/Proliferation: Determines the anti-cancer efficacy of Avadomide in relevant cell lines, such as DLBCL. Standard methods include MTS, WST-1, or ATP-based luminescence



assays (e.g., CellTiter-Glo).[6][13][14]

 Immunomodulatory Activity: Measures the effect on immune cells. A key assay is the quantification of IL-2 production from T-cells following stimulation, as Aiolos degradation derepresses the IL2 gene.[1][3]

Summary of Quantitative In Vitro Data for Avadomide

| Assay Type             | Parameter       | Cell Line <i>l</i><br>System       | Value                                             | Reference |
|------------------------|-----------------|------------------------------------|---------------------------------------------------|-----------|
| Cell Proliferation     | IC50            | DLBCL (ABC<br>and GCB<br>subtypes) | 0.01 - 1.5 μΜ                                     | [6]       |
| Binding Affinity       | Kd              | MsCI4 (CRBN<br>homolog) - MST      | Slightly<br>increased affinity<br>vs. Thalidomide | [9][15]   |
| Protein<br>Degradation | Treatment Conc. | Hep3B Cells<br>(Proteomics)        | 10 μΜ                                             | [11][16]  |
| Ubiquitination         | Treatment Conc. | Hep3B Cells                        | 10 μΜ                                             | [11]      |

## Experimental Protocols Protocol 1: Cereblon Binding Affinity using HTRF

Principle: This protocol describes a competitive immunoassay to measure the binding of **Avadomide** to CRBN. The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (Europium cryptate), and a thalidomide-based tracer labeled with a FRET acceptor (red fluorophore). When the tracer binds to CRBN, FRET occurs. Unlabeled **Avadomide** competes with the tracer for binding, leading to a decrease in the FRET signal that is proportional to **Avadomide**'s binding affinity.[8]





#### Click to download full resolution via product page

**Caption:** HTRF Cereblon Binding Assay Workflow.

#### Materials:

- Low-volume 384-well white assay plates
- Recombinant GST-tagged human Cereblon (CRBN)
- HTRF Donor: Anti-GST antibody labeled with Europium cryptate
- HTRF Acceptor: Thalidomide-Red tracer
- Avadomide and control compounds (e.g., Thalidomide, DMSO)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- HTRF-compatible plate reader

#### Procedure:

- Compound Plating: Prepare a serial dilution of **Avadomide** in DMSO, then dilute further in assay buffer. Dispense 5 μL of each concentration into the assay plate wells. Include wells for no-compound (high FRET) and no-CRBN (low FRET) controls.
- CRBN Addition: Dilute GST-CRBN to the desired working concentration in assay buffer. Add 5 μL to each well (except no-CRBN controls).
- HTRF Reagent Addition: Pre-mix the Eu-anti-GST antibody and the Thalidomide-Red tracer in assay buffer. Add 10 μL of this mixture to all wells. The final volume should be 20 μL.



- Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
- Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

### Data Analysis:

- Calculate the emission ratio (665 nm / 620 nm) \* 10,000 for each well.
- Calculate the percent inhibition for each Avadomide concentration relative to the high and low FRET controls.
- Plot the percent inhibition against the logarithm of **Avadomide** concentration and fit the data to a four-parameter logistic model to determine the IC<sub>50</sub> value.

## Protocol 2: Western Blot for Ikaros/Aiolos Degradation

Principle: This protocol quantifies the levels of Ikaros and Aiolos proteins in cancer cell lines following treatment with **Avadomide**. A decrease in the protein band intensity relative to a loading control (e.g., β-actin, GAPDH) indicates drug-induced degradation.[1][11]





Click to download full resolution via product page

**Caption:** Western Blot Workflow for Protein Degradation.



### Materials:

- DLBCL cell line (e.g., TMD8, OCI-Ly10)
- Cell culture medium and supplements
- Avadomide (stock solution in DMSO)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and electrophoresis equipment
- PVDF membrane and transfer buffer/system
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Mouse anti-β-actin
- Secondary Antibodies: HRP-conjugated anti-Rabbit IgG, HRP-conjugated anti-Mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Culture and Treatment: Seed DLBCL cells in 6-well plates at an appropriate density. The next day, treat cells with a dose range of **Avadomide** (e.g., 0.01, 0.1, 1, 10 μM) or DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).
- Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with 100 μL of ice-cold lysis buffer. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.



- Sample Preparation: Normalize the protein concentration for all samples with lysis buffer.
   Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane in Blocking Buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking.
  - Wash the membrane 3 times with TBST.
  - Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane 3 times with TBST.
- Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

#### Data Analysis:

- Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to Ikaros, Aiolos, and the loading control.
- Normalize the band intensity of Ikaros and Aiolos to the intensity of the loading control for each sample.
- Calculate the percentage of protein remaining for each treatment condition relative to the DMSO control. Plot these values to visualize dose- and time-dependent degradation.

## Protocol 3: Cell Viability using a Luminescence-Based ATP Assay



Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP. A decrease in signal indicates reduced cell viability.[13]

#### Materials:

- DLBCL cell lines
- Opaque-walled 96-well cell culture plates
- Avadomide and control compounds
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
- Luminometer plate reader

#### Procedure:

- Cell Seeding: Seed cells in 90  $\mu$ L of culture medium per well in an opaque-walled 96-well plate at a pre-determined optimal density.
- Compound Treatment: Add 10 μL of Avadomide at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Include wells for vehicle control (DMSO) and no-cell background control.
- Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Assay Reagent Addition: Equilibrate the plate and the assay reagent to room temperature for ~30 minutes. Add 100 μL of the reagent to each well.
- Signal Development: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Read the luminescence using a plate-reading luminometer.



### Data Analysis:

- Subtract the average background luminescence (no-cell wells) from all other measurements.
- Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
- Plot the % Viability against the logarithm of **Avadomide** concentration and fit the data to a four-parameter logistic model to determine the IC<sub>50</sub> value.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 9. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Avadomide Induces Degradation of ZMYM2 Fusion Oncoproteins in Hematologic Malignancies PMC [pmc.ncbi.nlm.nih.gov]



- 12. Protein Ubiquitination: Assays, Sites & Proteomics Methods Creative Proteomics [creative-proteomics.com]
- 13. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Cell viability assay selection guide | Abcam [abcam.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Avadomide (CC-122) In Vitro Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662804#in-vitro-assays-for-measuring-avadomide-activity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com